molecular formula C19H24N4O2 B6756932 N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B6756932
M. Wt: 340.4 g/mol
InChI Key: NMSRDIDPOUZOAO-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes an indene moiety, a pyrazole ring, and a pyrrolidine carboxamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-22-11-14(10-20-22)13-8-9-23(12-13)19(24)21-17-7-6-16-15(17)4-3-5-18(16)25-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSRDIDPOUZOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCN(C2)C(=O)NC3CCC4=C3C=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the introduction of the pyrazole ring and the pyrrolidine carboxamide group. Common reagents and catalysts used in these reactions include:

    Indene derivatives: Starting materials for the indene moiety.

    Pyrazole derivatives: Used to introduce the pyrazole ring.

    Pyrrolidine derivatives: For the formation of the pyrrolidine carboxamide group.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

    Solvents: Organic solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents or nucleophiles.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide: shares structural similarities with other indene, pyrazole, and pyrrolidine derivatives.

    Indene derivatives: Known for their aromatic properties and potential biological activities.

    Pyrazole derivatives: Often investigated for their anti-inflammatory and anticancer properties.

    Pyrrolidine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

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